Ridr-PI-103

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

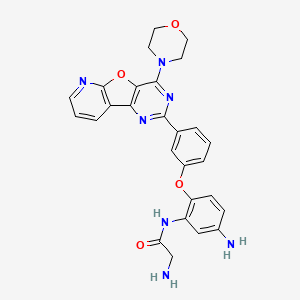

Molecular Formula |

C27H25N7O4 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

2-amino-N-[5-amino-2-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenoxy]phenyl]acetamide |

InChI |

InChI=1S/C27H25N7O4/c28-15-22(35)31-20-14-17(29)6-7-21(20)37-18-4-1-3-16(13-18)25-32-23-19-5-2-8-30-27(19)38-24(23)26(33-25)34-9-11-36-12-10-34/h1-8,13-14H,9-12,15,28-29H2,(H,31,35) |

InChI Key |

MTALGWVUOBSKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)OC6=C(C=C(C=C6)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Ridr-PI-103: A Technical Deep Dive into its Mechanism of Action

A Whitepaper for Researchers and Drug Development Professionals

Introduction: Ridr-PI-103 is a novel, investigational prodrug designed for targeted cancer therapy. It leverages the unique biochemical environment of tumor cells, specifically their elevated levels of reactive oxygen species (ROS), to selectively release its active component, PI-103. PI-103 is a potent, multi-targeted inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This targeted activation mechanism aims to enhance the therapeutic index of PI-103, minimizing toxicity in healthy tissues while maximizing its anti-cancer effects in the tumor microenvironment. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: ROS-Activated Inhibition of the PI3K/Akt/mTOR Pathway

The fundamental mechanism of this compound revolves around its conditional activation. The prodrug consists of the active PI3K/mTOR inhibitor, PI-103, linked to a self-cyclizing moiety that renders it inactive.[1][2] In the presence of high intracellular ROS, a common characteristic of cancer cells, this linker is cleaved, releasing the biologically active PI-103.[1][2]

Once released, PI-103 acts as a pan-PI3K inhibitor, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] This disruption of a critical second messenger blocks the activation of the downstream serine/threonine kinase Akt. The subsequent inhibition of Akt and its downstream effector, the ribosomal protein S6 (S6), ultimately leads to decreased cell proliferation and survival.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated in various cancer cell lines, particularly in the context of resistance to other targeted therapies. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | Treatment Condition | Concentration (µM) | Inhibition | Citation |

| Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells | This compound | 5 | Significant inhibition | |

| TDR Melanoma Cells | This compound | 10 | Significant inhibition | |

| T47D, MDA-MB-231, MDA-MB-361, MDA-MB-453 Breast Cancer Cells | This compound | ~30-40 | Significant inhibition | |

| BT474, MCF-7 Breast Cancer Cells | This compound | >40 | Effective inhibition | |

| Normal Fibroblasts | This compound | >100 | IC50 | |

| Normal Fibroblasts | PI-103 | 3.34 | IC50 |

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Citation |

| MCF10A (non-tumorigenic) | 78.6 | |

| MDA-MB-231 | 47.3 | |

| MDA-MB-361 | 43.01 | |

| MDA-MB-453 | 49.05 |

Table 3: Effect of this compound on PI3K/Akt Pathway Signaling

| Cell Line | Treatment | Concentration (µM) | Downstream Effect | Citation |

| TDR Melanoma Cells | This compound | 2.5, 5, 10 | Dose-dependent inhibition of p-Akt and p-S6 | |

| Breast Cancer Cells | Doxorubicin + this compound | Not specified | Inhibition of p-AktS473, upregulation of p-CHK1/2 and p-P53 |

Visualizing the Mechanism and Experimental Approach

To further elucidate the mechanism of action and the methods used to study this compound, the following diagrams are provided.

Caption: Signaling pathway of this compound activation and downstream effects.

References

Ridr-PI-103: A Technical Guide to a ROS-Activated PI3K Inhibitor

for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ridr-PI-103 is a novel, investigational prodrug designed for the targeted inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway in high-stress cellular environments. As a reactive oxygen species (ROS)-activated derivative of the potent pan-PI3K inhibitor PI-103, this compound offers a strategic advantage by remaining largely inert until it encounters the elevated ROS levels characteristic of many cancer cells, particularly those that have developed resistance to conventional therapies. This targeted activation mechanism aims to enhance the therapeutic window of PI3K inhibition by minimizing off-target effects in healthy tissues with normal ROS homeostasis. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data for its active metabolite PI-103, detailed experimental protocols, and visualizations of its signaling pathway and activation logic.

Core Concept and Mechanism of Action

This compound is a chemically modified version of PI-103, featuring a self-cyclizing moiety that is cleaved in the presence of high concentrations of reactive oxygen species.[1] This cleavage releases the active PI-103 molecule, which then exerts its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a majority of human cancers.[2][3]

The activation of this compound is therefore contingent on the intracellular redox state. In cancer cells, particularly those resistant to treatments like BRAF and MEK inhibitors, ROS levels are often significantly elevated. This creates a favorable environment for the selective conversion of this compound into its active form, PI-103. The released PI-103 then competitively inhibits the ATP-binding site of Class I PI3K isoforms, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and its subsequent effectors, including the mammalian target of rapamycin (mTOR) and the ribosomal protein S6 (S6). This cascade of inhibition ultimately results in decreased cell proliferation and survival.

Signaling Pathway of PI-103 Action

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PI-103.

Logical Workflow of this compound Activation

Caption: Activation of this compound is dependent on high levels of intracellular ROS.

Quantitative Data

The inhibitory activity of the active component, PI-103, has been characterized against a panel of kinases. This data is crucial for understanding its potency and selectivity.

Table 1: Inhibitory Activity (IC50) of PI-103 Against Key Kinase Targets

| Target Kinase | IC50 (nM) | Reference(s) |

| DNA-PK | 2 | |

| p110α (PI3Kα) | 8 | |

| mTORC1 | 20 | |

| PI3KC2β | 26 | |

| p110δ (PI3Kδ) | 48 | |

| mTORC2 | 83 | |

| p110β (PI3Kβ) | 88 | |

| p110γ (PI3Kγ) | 150 | |

| ATR | 850 | |

| ATM | 920 | |

| PI3KC2α | 1000 | |

| hsVPS34 | 2300 |

Table 2: Efficacy of this compound in Cancer Cell Lines

While direct IC50 values for this compound are dependent on the specific ROS levels of each cell line, studies have demonstrated its dose-dependent efficacy.

| Cell Line | Treatment | Observation | Reference(s) |

| Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells | 5 µM and 10 µM this compound | Significant inhibition of cell proliferation. | |

| TDR Melanoma Cells | 2.5 µM, 5 µM, and 10 µM this compound | Dose-dependent inhibition of p-Akt and p-S6. | |

| MDA-MB-361 and MDA-MB-231 Breast Cancer Cells | Combination of Doxorubicin and this compound | Synergistic inhibition of cancer cell proliferation. |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Western Blotting for Phosphorylated Proteins (p-Akt, p-S6)

This technique is used to measure the inhibition of the PI3K signaling pathway.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and S6 (e.g., p-S6 Ser240/244) overnight at 4°C with gentle agitation. Dilute antibodies in TBST with 5% BSA.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.

-

Normalization: Strip the membrane and re-probe with antibodies for total Akt and total S6, or a loading control like GAPDH, to normalize the data.

Intracellular ROS Measurement

This assay quantifies the levels of intracellular ROS, which is critical for understanding the activation of this compound.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS or PBS) and then load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 1 µM in culture medium. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the dye-containing medium and wash the cells twice with HBSS or PBS to remove any unloaded dye.

-

Treatment: Treat the cells with the desired compounds (e.g., a known ROS inducer as a positive control).

-

Fluorescence Measurement: Immediately measure the fluorescence using a flow cytometer (e.g., using the FL1 channel for green fluorescence), a fluorescence microplate reader, or a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound represents a promising strategy in the development of targeted cancer therapies. By exploiting the unique biochemical environment of tumor cells, specifically their elevated levels of reactive oxygen species, it offers the potential for a more selective delivery of a potent PI3K inhibitor. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals working on or interested in this innovative class of prodrugs. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

Ridr-PI-103: A Technical Deep Dive into a ROS-Activated Prodrug for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that maximize efficacy while minimizing off-target toxicity. One of the most promising strategies in this domain is the development of prodrugs that are selectively activated within the tumor microenvironment. This whitepaper provides a comprehensive technical guide to Ridr-PI-103, a novel reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor, PI-103. Elevated levels of ROS are a hallmark of many cancers, offering a unique opportunity for targeted drug release. This compound is designed with a self-cyclizing moiety that is cleaved in the presence of high ROS, releasing the active PI-103 to inhibit the PI3K/Akt/mTOR signaling pathway, a critical driver of tumor cell proliferation and survival. This document delves into the core aspects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to this compound

Rdr-PI-103 is a chemically engineered prodrug designed to address the dose-limiting toxicities associated with systemic administration of potent kinase inhibitors like PI-103.[1][2] PI-103 is a multi-targeted inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in a wide range of human cancers.[3][4] The core innovation of this compound lies in its ROS-sensitive design. It incorporates a self-cyclizing linker attached to the active PI-103 molecule.[1] In the high-ROS environment characteristic of many tumors, this linker is cleaved, leading to the localized release of the active PI-103. This targeted activation spares normal tissues with physiological ROS levels from the potent effects of the PI3K/mTOR inhibitor, thereby aiming to improve the therapeutic index.

Mechanism of Action

The mechanism of action of this compound is a two-step process: ROS-mediated activation followed by inhibition of the PI3K/Akt/mTOR signaling pathway.

ROS-Activated Drug Release

The central feature of this compound is its activation by reactive oxygen species. The prodrug is composed of the active PI-103 molecule linked to a ROS-sensitive self-cyclizing moiety. While the precise chemical structure of this moiety is proprietary, its function is well-documented. In the presence of elevated ROS levels, such as those found in the tumor microenvironment, the linker undergoes an irreversible cleavage reaction. This process releases the active PI-103, which is then free to engage its intracellular targets. The activation mechanism has been validated experimentally using ROS scavengers like glutathione and N-acetylcysteine (NAC), which rescue cell proliferation in the presence of this compound, and ROS inducers like doxorubicin and tert-butyl hydroperoxide (TBHP), which enhance its cytotoxic effects.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Once released, the active PI-103 molecule exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. PI-103 acts as a dual inhibitor, targeting both PI3K and mTOR. By inhibiting PI3K, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates Akt. The inhibition of mTOR, a downstream effector of Akt, further blocks protein synthesis and cell cycle progression by preventing the phosphorylation of its substrates, such as the ribosomal protein S6 (S6).

Quantitative Data Summary

The efficacy of this compound has been evaluated in various cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~30-40 | |

| MDA-MB-361 | ER+, HER2+ Breast Cancer | ~30-40 | |

| MDA-MB-453 | HER2+ Breast Cancer | ~30-40 | |

| T47D | ER+ Breast Cancer | ~30-40 | |

| A375 TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | >5 | |

| WM115 TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | ~5 | |

| WM983B TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | ~5 |

TDR: Trametinib and Dabrafenib Resistant

Table 2: Synergistic Effects of this compound in Combination with Doxorubicin in Breast Cancer Cells

| Cell Line | Combination | Effect | Combination Index (CI) | Reference |

| MDA-MB-231 | This compound + Doxorubicin | Synergistic inhibition of cell proliferation | < 0.9 | |

| MDA-MB-361 | This compound + Doxorubicin | Synergistic inhibition of cell proliferation | < 0.9 |

A Combination Index (CI) of < 0.9 indicates a synergistic effect.

Table 3: In Vivo Pharmacokinetics of this compound

| Animal Model | Dose | Achievable Plasma Concentration | Half-life (T1/2) | Reference |

| C57BL/6J mice | 20 mg/kg | ~200 ng/mL (0.43 µM) | 10 hours |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Measurement of Intracellular ROS using DCFDA Assay

This protocol is for the quantification of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

DCFDA (H2DCFDA)

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

ROS-inducing agent (e.g., Doxorubicin or TBHP) as a positive control

-

ROS-scavenging agent (e.g., N-acetylcysteine) as a negative control

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess DCFDA.

-

Add the experimental treatments (Rdr-PI-103, controls) to the wells.

-

Measure the fluorescence intensity immediately and at desired time points using a microplate reader.

-

Normalize the fluorescence readings to the cell number or protein concentration.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and controls for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol details the detection of key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-p-CHK1/2, anti-p-P53, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of this compound in a mouse model.

Materials:

-

C57BL/6J mice (or other appropriate strain)

-

Rdr-PI-103 formulated for in vivo administration

-

Dosing vehicles

-

Blood collection supplies (e.g., heparinized capillaries, collection tubes)

-

Centrifuge

-

LC-MS/MS system for drug quantification

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Administer a single dose of this compound (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or intravenous).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

Rdr-PI-103 represents a significant advancement in the field of targeted cancer therapy. Its innovative ROS-activated design allows for the selective delivery of a potent PI3K/mTOR inhibitor to the tumor microenvironment, thereby holding the promise of enhanced efficacy and reduced systemic toxicity. The preclinical data summarized in this whitepaper demonstrate its potential in various cancer models, particularly in aggressive and treatment-resistant phenotypes.

Future research should focus on a more detailed characterization of the in vivo efficacy and safety profile of this compound in a broader range of preclinical cancer models. Further investigation into the specific DNA damage response pathways activated by the combination of this compound and chemotherapeutic agents like doxorubicin, including the roles of p-CHK1/2 and p-P53, will provide deeper mechanistic insights. Ultimately, the compelling preclinical evidence warrants the progression of this compound into clinical trials to evaluate its therapeutic potential in cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. doc.abcam.com [doc.abcam.com]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Ridr-PI-103: A ROS-Activated Prodrug for Targeted PI3K/Akt Pathway Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] PI-103 is a potent, multi-targeted inhibitor of Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[3][4] To enhance its therapeutic index and circumvent potential toxicities associated with broad kinase inhibition, a novel ROS-activated prodrug, Ridr-PI-103, has been developed. This guide provides a comprehensive technical overview of this compound, its active counterpart PI-103, and their inhibitory effects on the PI3K/Akt pathway.

Core Mechanism of Action

PI-103 exerts its anti-cancer effects by directly inhibiting key components of the PI3K/Akt/mTOR cascade. It is a multi-targeted inhibitor, demonstrating potent activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), both mTOR complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).

This compound is an innovative prodrug designed for targeted activation within the tumor microenvironment. Many cancer cells, particularly those resistant to therapies like BRAF and MEK inhibitors, exhibit elevated levels of reactive oxygen species (ROS). This compound incorporates a self-cyclizing moiety linked to PI-103, which is cleaved under high ROS conditions, releasing the active PI-103 inhibitor directly at the site of malignancy. This targeted release mechanism aims to reduce systemic toxicity compared to the parent compound, PI-103.

Quantitative Inhibitory Profile of PI-103

The inhibitory potency of PI-103 has been characterized across various kinase targets. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a kinase by 50%, are summarized below. These values highlight the pan-PI3K and mTOR inhibitory nature of the compound.

| Target | IC50 (nM) | Reference |

| PI3K Isoforms | ||

| p110α | 2 | |

| 8 | ||

| p110β | 3 | |

| 88 | ||

| p110δ | 3 | |

| 48 | ||

| p110γ | 15 | |

| 150 | ||

| mTOR Complexes | ||

| mTORC1 | 20 | |

| 30 | ||

| 0.02 µM (20 nM) | ||

| mTORC2 | 83 | |

| 0.083 µM (83 nM) | ||

| Other Kinases | ||

| DNA-PK | 2 | |

| 23 |

Signaling Pathway Inhibition

PI-103 effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream effectors involved in cell proliferation and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth through effectors like S6 kinase (S6K) and 4E-BP1. PI-103's dual inhibition of PI3K and mTOR ensures a comprehensive blockade of this critical signaling axis.

Caption: PI3K/Akt/mTOR pathway showing PI-103 inhibition and ROS-activation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PI-103 and this compound.

In Vitro Kinase Assays

Objective: To determine the IC50 values of PI-103 against target kinases.

-

PI3K Inhibition Assay: Phosphatidylinositide 3-kinase inhibitory activity can be determined using a scintillation proximity assay. The assay is typically run in the presence of 1 µmol/L ATP, and IC50 values are calculated from dose-response curves.

-

mTOR Inhibition Assay: Inhibition of mTOR protein kinase can be measured using a TR-FRET-based LanthaScreen method. The compound is assayed at a maximum concentration of 10 µmol/L in the presence of 1 µmol/L ATP, with IC50 values determined using appropriate software like GraphPad Prism.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on cell proliferation and pathway modulation in cancer cell lines.

-

Cell Proliferation Assay:

-

Seed cancer cells (e.g., U87MG glioma, A549 lung cancer) in 96-well plates.

-

Treat cells with various concentrations of this compound or PI-103 for a specified duration (e.g., 72 hours).

-

Assess cell viability using methods such as MTT or Cell Counting Kit-8 (CCK-8).

-

Calculate the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO).

-

-

Western Blot Analysis for Pathway Inhibition:

-

Culture cells (e.g., U373MG glioma) and treat with the inhibitor at indicated doses for a set time (e.g., 6 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands, demonstrating the reduction in phosphorylation of key downstream effectors.

-

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a PI3K pathway inhibitor like this compound follows a logical progression from initial biochemical characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for the ROS-activated prodrug this compound.

In Vivo Efficacy

Preclinical studies in animal models are essential to validate the therapeutic potential of new anti-cancer agents. In glioma xenograft models, PI-103 has demonstrated the ability to decrease average tumor size significantly after 18 days of treatment. The treatment was well-tolerated with no obvious signs of toxicity. Analysis of the treated tumors confirmed the on-target activity of PI-103, showing decreased levels of phosphorylated Akt and S6, consistent with the blockade of p110α and mTOR. While PI-103 itself showed promise, it also faced challenges with bioavailability and rapid in vivo metabolism, which spurred the development of derivatives like this compound. Studies with this compound have shown it to be effective in inhibiting the proliferation of BRAF and MEK inhibitor-resistant melanoma cells, which have high intrinsic ROS levels, providing a strong rationale for its further development.

Conclusion

This compound represents a sophisticated, targeted approach to inhibiting the PI3K/Akt/mTOR pathway. By leveraging the high-ROS microenvironment of tumors, particularly in resistant cancers, this prodrug strategy aims to deliver the potent pan-PI3K/mTOR inhibitor, PI-103, with greater specificity and a potentially improved safety profile. The comprehensive data on PI-103's inhibitory activity, combined with the innovative design of this compound, provides a solid foundation for its continued investigation as a promising therapeutic candidate for a range of malignancies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Ridr-PI-103: A Technical Guide to a ROS-Activated PI3K Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridr-PI-103 is a novel, investigational prodrug of the potent pan-phosphoinositide 3-kinase (PI3K) inhibitor, PI-103.[1][2] This molecule is intelligently designed to remain inert until it encounters elevated levels of reactive oxygen species (ROS), a hallmark of the tumor microenvironment. This targeted activation mechanism holds the promise of delivering the therapeutic payload, PI-103, with greater specificity to cancer cells, potentially mitigating the off-target toxicities associated with systemic PI3K inhibition. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a derivative of PI-103, featuring a self-cyclizing moiety linked to the parent compound. This addition renders the molecule inactive until it undergoes an oxidative cyclization reaction triggered by ROS.

Chemical Structure

The precise chemical structure of this compound is not publicly available in full detail. However, it is described as PI-103 linked to a self-cyclizing moiety. The core structure of PI-103 is 3-(4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol. The prodrug modification is attached at the phenolic hydroxyl group.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₅N₇O₄ | N/A |

| Molecular Weight | 511.53 g/mol | N/A |

| CAS Number | 2581114-71-6 | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Powder: -20°C for up to 2 years; In DMSO: -80°C for up to 6 months | N/A |

Mechanism of Action

This compound is a prodrug that requires activation by ROS to release its active form, PI-103. This targeted release is a key feature of its design, aiming to enhance its therapeutic index.

ROS-Mediated Activation

The activation of this compound is initiated by the high levels of ROS commonly found in the tumor microenvironment. This oxidative stress triggers a self-cyclizing reaction in the prodrug moiety, leading to the cleavage of the linker and the release of the active PI3K inhibitor, PI-103.

References

An In-depth Technical Guide to the Comparative Analysis of Ridr-PI-103 and PI-103

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical structures, mechanisms of action, and relevant experimental protocols for the phosphatidylinositol 3-kinase (PI3K) inhibitor, PI-103, and its reactive oxygen species (ROS)-activated prodrug, Ridr-PI-103. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. Detailed methodologies for the synthesis of both compounds, along with protocols for key in vitro biological assays, are presented. Furthermore, this guide includes structured tables for the comparison of quantitative data and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention. PI-103 is a potent small molecule inhibitor that targets multiple isoforms of the PI3K enzyme family as well as the mammalian target of rapamycin (mTOR).[1] Despite its promising in vitro activity, the clinical development of PI-103 has been hampered by factors such as rapid in vivo metabolism.

To address these limitations, a prodrug strategy has been employed, leading to the development of this compound.[2] this compound is a novel ROS-induced drug release prodrug, which incorporates a self-cyclizing moiety linked to the parent PI-103 molecule.[2] In the high-ROS tumor microenvironment, this linker is designed to cleave, releasing the active PI-103, thereby enabling targeted drug delivery and potentially reducing systemic toxicity. This guide provides a detailed examination of the chemical and biological characteristics of both this compound and PI-103.

Chemical Structures

The fundamental difference between this compound and PI-103 lies in their chemical structures. PI-103 is an organic heterotricyclic compound, specifically a pyrido[3',2':4,5]furo[3,2-d]pyrimidine substituted at the 2- and 4-positions with a 3-hydroxyphenyl group and a morpholin-4-yl group, respectively. This compound is a prodrug of PI-103, where the phenolic hydroxyl group of PI-103 is masked by a ROS-sensitive self-cyclizing moiety.[2] This moiety is cleaved in the presence of high levels of reactive oxygen species, releasing the active PI-103.

Table 1: Chemical Structure and Properties of this compound and PI-103

| Compound | Chemical Structure | Molecular Formula | Molecular Weight |

| PI-103 | 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol | C₁₉H₁₆N₄O₃ | 348.36 g/mol |

| This compound | 4-((3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenoxy)methyl)phenylboronic acid | C₂₆H₂₃BN₄O₄ | Not explicitly found |

Mechanism of Action and Signaling Pathway

PI-103 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival. PI-103 is a multi-targeted inhibitor, affecting several class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR.

This compound, being a prodrug, is initially inactive. Upon reaching the ROS-rich tumor microenvironment, the ROS-sensitive linker is cleaved, releasing PI-103. The released PI-103 then acts on the PI3K/Akt/mTOR pathway in the same manner as exogenously administered PI-103.

Quantitative Data

The inhibitory activity of PI-103 has been quantified against various PI3K isoforms and mTOR. As this compound is a prodrug, its direct inhibitory activity is not relevant; its efficacy is dependent on its conversion to PI-103.

Table 2: In Vitro Inhibitory Activity of PI-103

| Target | IC₅₀ (nM) |

| PI3Kα (p110α) | 2 |

| PI3Kβ (p110β) | 3 |

| PI3Kδ (p110δ) | 3 |

| PI3Kγ (p110γ) | 15 |

| mTORC1 | 30 |

| DNA-PK | 23 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PI-103 and this compound, as well as for key biological assays used to evaluate their activity.

Synthesis of PI-103

The synthesis of PI-103 is a multi-step process involving the construction of the core pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold followed by the introduction of the morpholine and 3-hydroxyphenyl substituents. The following is a representative synthetic scheme based on the synthesis of a PI-103 bioisostere.

Protocol: A detailed, step-by-step protocol for the synthesis of PI-103 is not publicly available. The provided diagram illustrates a likely synthetic route based on analogous chemical syntheses.

Synthesis of this compound

The synthesis of this compound involves the coupling of PI-103 with a ROS-responsive linker, typically a boronic ester-containing moiety.

Protocol: A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. The provided diagram illustrates a likely synthetic route based on standard coupling reactions.

In Vitro PI3K Enzyme Assay (HTRF)

This assay is used to determine the in vitro inhibitory activity of compounds against PI3K isoforms.

Protocol:

-

Prepare serial dilutions of PI-103 in DMSO.

-

Add the PI3K enzyme, PIP2 substrate, and the test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the desired time.

-

Stop the reaction and add the HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and streptavidin-XL665).

-

Read the plate on an HTRF-compatible reader and calculate the IC₅₀ values.

Western Blotting for PI3K Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with the inhibitors.

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of PI-103 or this compound.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total Akt and S6 ribosomal protein.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (Propidium Iodide Staining)

This assay is used to determine the effect of the compounds on cell viability by flow cytometry.

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of PI-103 or this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in a staining buffer containing propidium iodide.

-

Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.

-

Quantify the percentage of PI-positive (non-viable) cells.

Conclusion

This technical guide has provided a detailed comparative analysis of this compound and PI-103, two important molecules for the targeted inhibition of the PI3K/Akt/mTOR pathway. The key distinction lies in the prodrug nature of this compound, which is designed for ROS-mediated activation in the tumor microenvironment. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field. Further investigation into the in vivo efficacy and pharmacokinetic profiles of this compound is warranted to fully elucidate its therapeutic potential.

References

Ridr-PI-103 Target Validation in Cancer Cells: A Technical Guide

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. PI-103 is a potent, multi-targeted inhibitor that suppresses Class I PI3K isoforms, mTOR complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Despite its high potency, the clinical development of PI-103 has been hampered by issues of toxicity and poor bioavailability.[5]

To address these limitations, a novel prodrug, Ridr-PI-103, was developed. This innovative approach utilizes a self-cyclizing moiety linked to PI-103, designed to release the active inhibitor preferentially under conditions of high oxidative stress. Cancer cells, particularly those that have developed resistance to therapies, often exhibit elevated levels of reactive oxygen species (ROS). This compound leverages this specific feature of the tumor microenvironment for targeted drug release, aiming to enhance anti-cancer efficacy while minimizing systemic toxicity.

This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core mechanisms and workflows.

Mechanism of Action

ROS-Activated Release of PI-103

This compound is designed to remain inert under normal physiological conditions. In the high-ROS environment characteristic of many cancer cells, the prodrug's self-cyclizing linker is cleaved, releasing the active PI-103 molecule. This targeted activation is a key feature of its design.

Caption: ROS-dependent activation of this compound.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Once released, PI-103 potently inhibits key nodes in the PI3K/Akt/mTOR pathway. It blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) by PI3K. This prevents the recruitment and activation of Akt. Furthermore, PI-103 directly inhibits mTORC1 and mTORC2, which are crucial downstream effectors regulating protein synthesis and cell proliferation, through substrates like S6 ribosomal protein.

Caption: PI-103 inhibits the PI3K/Akt/mTOR pathway.

Quantitative Data

Table 1: Kinase Inhibitory Profile of PI-103

The inhibitory activity of PI-103 was determined against its primary molecular targets in cell-free assays. The data demonstrates potent, low-nanomolar inhibition of Class I PI3K isoforms, mTOR, and DNA-PK.

| Target | IC50 (nM) | Reference |

| PI3K p110α | 2 - 8 | |

| PI3K p110β | 3 - 88 | |

| PI3K p110δ | 3 - 48 | |

| PI3K p110γ | 15 - 150 | |

| mTORC1 | 20 - 30 | |

| mTORC2 | 83 | |

| DNA-PK | 2 - 23 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

The efficacy of this compound and its active compound PI-103 has been evaluated across a panel of human cancer cell lines. The data shows significant growth inhibition, particularly in models with hyper-activated PI3K signaling or acquired resistance.

| Compound | Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| PI-103 | A549 | Non-Small Cell Lung | Reduction in cell number (~60%) | 2 | |

| PI-103 | H460 | Non-Small Cell Lung | Inhibition (~60%) | 0.5 | |

| This compound | TDR Melanoma Cells | Melanoma (Resistant) | Significant Inhibition | 5 - 10 | |

| This compound | T47D | Breast Cancer | Significant Inhibition | ~30-40 | |

| This compound | MDA-MB-231 | Breast Cancer (TNBC) | Significant Inhibition | ~30-40 | |

| This compound | MDA-MB-361 | Breast Cancer | Significant Inhibition | ~30-40 | |

| This compound | MDA-MB-453 | Breast Cancer | Significant Inhibition | ~30-40 | |

| PI-103 | Normal Fibroblasts | Non-cancerous | IC50 | 3.34 | |

| This compound | Normal Fibroblasts | Non-cancerous | IC50 | >100 |

TDR: Trametinib and Dabrafenib-Resistant

Experimental Protocols and Workflows

Western Blotting for Pathway Inhibition

Western blotting is a crucial technique to validate target engagement by observing the phosphorylation status of downstream effectors. A reduction in phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) serves as a direct biomarker of PI-103 activity.

Caption: Standard workflow for Western blot analysis.

Detailed Methodology:

-

Cell Treatment: Cancer cells (e.g., TDR melanoma cells) are seeded and treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time, such as 24 hours.

-

Lysis and Quantification: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. It is then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Akt Ser473, total Akt, p-S6 Ser240/244, total S6, and a loading control like GAPDH).

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assays (MTT/SRB)

These assays quantify the anti-proliferative or cytotoxic effects of this compound.

Detailed Methodology:

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

MTT Assay: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. The supernatant is removed, and DMSO is added to dissolve the crystals. Absorbance is read at ~570 nm.

-

Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized. Absorbance is read at ~510 nm.

-

Analysis: The results are used to calculate the percentage of cell viability relative to the vehicle-treated control and to determine IC50 or GI50 values.

Validation of ROS-Dependent Activation

To confirm that the activity of this compound is dependent on ROS, experiments are performed using ROS modulators. The antioxidant N-acetylcysteine (NAC) or glutathione (GSH) is used to scavenge ROS, while an agent like t-butyl hydrogen peroxide (TBHP) is used to induce ROS.

Caption: Logic of ROS modulation experiments.

Detailed Methodology:

-

Experimental Setup: TDR melanoma cells are treated with this compound alone, this compound in combination with GSH, or this compound in combination with TBHP.

-

Assay: Cell proliferation is measured using an MTT or similar viability assay after the treatment period.

-

Expected Results: The addition of a ROS scavenger like GSH is expected to prevent the activation of this compound, thus rescuing cell proliferation compared to treatment with the prodrug alone. Conversely, adding a ROS inducer like TBHP should enhance the prodrug's anti-proliferative effect.

Conclusion

The validation of this compound as a targeted anti-cancer agent is supported by a strong body of preclinical evidence. The prodrug's mechanism relies on the elevated ROS levels within cancer cells for its activation, a hypothesis confirmed by ROS modulation experiments. Upon release, the active PI-103 molecule effectively engages its targets, as demonstrated by the potent, low-nanomolar inhibition of PI3K, mTOR, and DNA-PK in enzymatic assays. This target engagement translates directly to a functional cellular response, evidenced by the marked reduction in the phosphorylation of downstream signaling nodes like Akt and S6. Ultimately, this cascade of molecular events leads to significant anti-proliferative effects in various cancer cell lines, including those resistant to other targeted therapies. The significantly lower toxicity of this compound in normal cells compared to its active counterpart underscores the potential of this ROS-activated strategy. Collectively, these findings validate the mechanism of this compound and establish a solid foundation for its further development as a precision therapeutic for cancers with high oxidative stress.

References

The Biological Activity of Ridr-PI-103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radr-PI-103 is a novel, reactive oxygen species (ROS)-activated prodrug of PI-103, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of the biological activity of Ridr-PI-103, with a focus on its mechanism of action, effects on cancer cells, and relevant experimental data.

Mechanism of Action

Radr-PI-103 is designed to selectively target cells with high levels of intracellular ROS, a common characteristic of cancer cells, particularly those that have developed resistance to conventional therapies. The prodrug consists of the active PI-103 molecule linked to a self-cyclizing moiety. In the presence of elevated ROS, this linkage is cleaved, releasing the active PI-103 inhibitor within the target cells.

Once released, PI-103 acts as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] PI-103 inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) by PI3K.[2] This, in turn, prevents the phosphorylation and activation of Akt, a key downstream effector. Furthermore, PI-103 directly inhibits both mTORC1 and mTORC2 complexes, further disrupting downstream signaling cascades that control protein synthesis and cell growth.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various in vitro studies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 47.3[4] |

| MDA-MB-361 | 43.01[4] |

| MDA-MB-453 | 49.05 |

| MCF10A (non-tumorigenic) | 78.6 |

| Normal Fibroblasts | >100 |

Table 2: Efficacy of this compound in BRAF/MEK Inhibitor-Resistant Melanoma Cells

| Cell Line | Treatment Concentration (µM) | Effect |

| TDR (Trametinib and Dabrafenib Resistant) Melanoma Cells | 5 | Significant inhibition of cell proliferation |

| TDR (Trametinib and Dabrafenib Resistant) Melanoma Cells | 10 | Significant inhibition of cell proliferation |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation and inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound Activity

Caption: General workflow for evaluating the in vitro biological activity of this compound.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., melanoma or breast cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-S6)

This protocol outlines the procedure for detecting changes in protein phosphorylation in response to this compound.

-

Cell Lysis: Plate cells and treat with this compound as described for the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser240/244), S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Crystal Violet Cell Proliferation Assay

This assay provides a long-term assessment of cell growth.

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described in the MTT assay protocol.

-

Fixation: After the desired treatment period (e.g., 7-10 days), gently wash the cells with PBS and fix with 10% formalin for 15 minutes.

-

Staining: Remove the formalin, wash with water, and stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization and Quantification: Add 10% acetic acid to each well to solubilize the stain and measure the absorbance at 590 nm.

Cell Migration Assay (Transwell Assay)

This method assesses the effect of this compound on cancer cell migration.

-

Chamber Preparation: Rehydrate transwell inserts with a porous membrane (e.g., 8 µm pore size) in serum-free medium.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow cell migration through the membrane.

-

Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Analysis: Count the number of migrated cells in several random fields under a microscope.

Conclusion

Radr-PI-103 is a promising ROS-activated prodrug that effectively inhibits the PI3K/Akt/mTOR pathway in cancer cells with elevated ROS levels. The data presented in this guide demonstrate its potent anti-proliferative and anti-migratory effects in vitro. The provided protocols offer a framework for researchers to further investigate the biological activities of this compound and its potential as a targeted cancer therapeutic.

References

The Emergence of Ridr-PI-103: A Novel Strategy for Overcoming Resistance in BRAF/MEK Inhibitor-Resistant Melanoma

For Immediate Release

In the landscape of metastatic melanoma treatment, the development of resistance to targeted therapies, specifically BRAF and MEK inhibitors, remains a significant clinical challenge. However, a promising new agent, Ridr-PI-103, is showing potential in preclinical studies to circumvent these resistance mechanisms. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental findings for researchers, scientists, and drug development professionals.

Introduction to BRAF/MEK Inhibitor Resistance

The discovery of activating BRAF mutations, present in approximately 50% of melanomas, revolutionized treatment with the development of BRAF inhibitors (BRAFi) like dabrafenib and vemurafenib, and MEK inhibitors (MEKi) such as trametinib.[1][2] While combination therapy with BRAFi and MEKi has improved patient outcomes, the majority of patients develop acquired resistance within months.[1][3]

Resistance is often mediated by the reactivation of the MAPK pathway or through the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR signaling cascade.[4] Elevated levels of reactive oxygen species (ROS) have also been observed in melanoma cells that have acquired resistance to BRAF and MEK inhibitors. This altered cellular state provides a unique therapeutic window for novel treatment strategies.

This compound: A ROS-Activated Prodrug Approach

To address the challenge of toxicity associated with pan-PI3K inhibitors, a novel ROS-activated prodrug, this compound, has been developed. This compound consists of the pan-PI3K inhibitor PI-103 linked to a self-cyclizing moiety. In the high-ROS environment characteristic of BRAF/MEK inhibitor-resistant melanoma cells, this moiety is cleaved, releasing the active PI-103. This targeted release mechanism aims to concentrate the therapeutic effect in cancer cells while minimizing toxicity in normal cells with lower ROS levels.

Mechanism of Action and Preclinical Efficacy

Released PI-103 acts as a pan-PI3K inhibitor, blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3). This, in turn, inhibits the downstream activation of key survival proteins, including AKT and the ribosomal protein S6 (S6).

Preclinical studies have demonstrated the efficacy of this compound in trametinib and dabrafenib-resistant (TDR) BRAF-mutant melanoma cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Cell Proliferation of Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells

| Cell Line | Treatment Concentration (µM) | Observation |

| TDR Melanoma Cells | 5 | Significant inhibition of cell proliferation |

| TDR Melanoma Cells | 10 | Significant inhibition of cell proliferation |

| Melanocytes | 5 | Less toxic compared to equivalent concentration of PI-103 |

Data sourced from studies on various TDR melanoma cell lines, including A375, WM115, and WM983B.

Table 2: Effect of this compound on PI3K/AKT Pathway Signaling in TDR Melanoma Cells

| Protein | Treatment | Observation |

| p-Akt (S473) | 24-hour treatment with this compound | Inhibition of phosphorylation |

| p-S6 (Ser240/244) | 24-hour treatment with this compound | Inhibition of phosphorylation |

| p-S6 (Ser235/236) | 24-hour treatment with this compound | Inhibition of phosphorylation |

Observations are based on Western blot analysis following treatment of TDR cells.

Table 3: Modulation of this compound Activity by ROS Modifiers

| Cell Line | Treatment | Effect on Cell Proliferation |

| TDR Melanoma Cells | This compound + Glutathione (ROS scavenger) | Significant rescue of cell proliferation |

| WM115 and WM983B TDR Cells | This compound + t-butyl hydrogen peroxide (TBHP; ROS inducer) | Enhanced inhibition of cell proliferation |

These experiments confirm the ROS-dependent activation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Generation of Trametinib and Dabrafenib-Resistant (TDR) Cell Lines

BRAF-mutant melanoma cell lines (e.g., A375, WM115, WM983B) are cultured in the presence of gradually increasing concentrations of both dabrafenib and trametinib over a prolonged period. This process selects for cells that can survive and proliferate despite the presence of the inhibitors, thereby establishing resistant cell lines.

Cell Viability Assay (MTT Assay)

-

Seed TDR melanoma cells and control melanocytes in 96-well plates.

-

Treat cells with various concentrations of this compound, PI-103, or vehicle control (DMSO).

-

For ROS modulation experiments, co-treat with glutathione or t-butyl hydrogen peroxide (TBHP).

-

After the desired incubation period (e.g., 72 hours), add MTT reagent to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

-

Lyse treated and untreated TDR cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those targeting p-Akt (S473), total Akt, p-S6 (Ser240/244), p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

References

- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. delivery-files.atcc.org [delivery-files.atcc.org]

- 3. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.2. Generation of Trametinib- and Dabrafenib-Resistant (TDR) Cell Lines [bio-protocol.org]

Ridr-PI-103 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant therapeutic challenge due to the absence of well-defined molecular targets. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in TNBC, making it an attractive target for therapy. However, the clinical application of PI3K inhibitors has been hampered by toxicity. Ridr-PI-103 is an innovative, reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor PI-103. This design leverages the inherently high levels of ROS in cancer cells to achieve tumor-selective drug release, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of TNBC, detailing its mechanism of action, synergistic effects with chemotherapy, and the experimental protocols utilized in its evaluation.

Introduction to this compound

Radr-PI-103 is a novel prodrug designed for targeted delivery of the potent PI3K and mTOR inhibitor, PI-103, to tumors.[1][2] The core of its design is a self-cyclizing moiety linked to PI-103, which is engineered to release the active drug in the presence of high levels of reactive oxygen species (ROS), a common feature of the tumor microenvironment.[1][2] This ROS-induced drug release (RIDR) mechanism aims to enhance the therapeutic index of PI-103 by concentrating its activity within cancer cells while sparing normal tissues.[3]

Mechanism of Action

The activation of this compound is contingent on the elevated ROS levels characteristic of many aggressive cancers, including TNBC. Lower expression of antioxidants like catalase in cancer cells contributes to this state of oxidative stress.

Once within the high-ROS environment of a cancer cell, the prodrug undergoes a self-cyclizing reaction that cleaves the linker and releases the active PI-103 molecule. PI-103 then exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in a majority of breast cancers.

dot

Preclinical Data in Triple-Negative Breast Cancer

In Vitro Efficacy

Studies have demonstrated the selective cytotoxicity of this compound against breast cancer cell lines, including the TNBC cell line MDA-MB-231, compared to non-tumorigenic cells and normal fibroblasts.

| Cell Line | Type | This compound IC50 (µM) | PI-103 IC50 (µM) | Reference |

| Normal Fibroblasts | Normal | >100 | 3.34 | |

| MCF10A | Non-tumorigenic Breast | 78.6 | Not Determined | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 47.3 | Not Determined | |

| MDA-MB-361 | Breast Cancer | 43.01 | Not Determined | |

| MDA-MB-453 | Breast Cancer | 49.05 | Not Determined |

Synergy with Doxorubicin

Radr-PI-103 exhibits a synergistic effect when combined with the chemotherapeutic agent doxorubicin in TNBC cell lines. Doxorubicin is known to induce ROS production, which can enhance the activation of this compound, leading to a more potent anti-cancer effect. This combination has been shown to suppress cancer cell proliferation and migration.

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-231 | Radr-PI-103 + Doxorubicin | Synergistic inhibition of proliferation and migration | |

| MDA-MB-361 | Radr-PI-103 + Doxorubicin | Synergistic inhibition of proliferation and migration |

Signaling Pathway Analysis

The combination of this compound and doxorubicin leads to a significant downregulation of the PI3K/Akt signaling pathway and an upregulation of the DNA damage response. Western blot analyses have shown decreased phosphorylation of Akt (at Ser473) and its downstream effector S6 ribosomal protein, confirming the on-target effect of the released PI-103. Concurrently, an increase in the phosphorylation of DNA damage markers such as CHK1, CHK2, and p53 is observed.

dot

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on TNBC cell lines.

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-110 µM) and/or doxorubicin for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

dot

Western Blotting

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Lysis: Treat MDA-MB-231 cells with this compound and/or doxorubicin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6, p-CHK1/2, p-p53, and a loading control like actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a TNBC mouse model.

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups and administer this compound, doxorubicin, the combination, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).

Clinical Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound in triple-negative breast cancer or any other malignancy. The research remains in the preclinical stage.

Conclusion and Future Directions

Radr-PI-103 represents a promising strategy for the targeted treatment of triple-negative breast cancer. Its ROS-dependent activation mechanism offers the potential for improved tumor selectivity and reduced systemic toxicity compared to conventional PI3K inhibitors. The synergistic interaction with doxorubicin further enhances its therapeutic potential. Future research should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide its potential clinical development for patients with TNBC.

References

The Ridr-PI-103 Prodrug Concept: A Technical Guide to a ROS-Activated PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Ridr-PI-103 prodrug concept, a novel strategy designed to overcome the limitations of the potent dual PI3K/mTOR inhibitor, PI-103. By leveraging the elevated reactive oxygen species (ROS) characteristic of the tumor microenvironment, this compound offers a targeted approach to cancer therapy, aiming to enhance efficacy while minimizing systemic toxicities. This document details the mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Overcoming the Challenges of PI-103